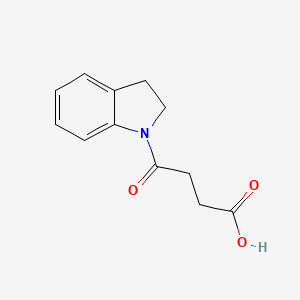

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXQYQTQVWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352628 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105105-00-8 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential biological significance of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS No. 105105-00-8). This document details a robust synthetic protocol, presents predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) for structural confirmation, and discusses the compound's role as a potential inhibitor of LsrK kinase, a key enzyme in bacterial quorum sensing. Visual diagrams of the chemical structure, synthesis workflow, and its biological context are included to facilitate understanding.

Introduction

Synthesis and Experimental Protocol

The synthesis of this compound is readily achieved through the N-acylation of indoline with succinic anhydride. This reaction forms a stable amide bond and is a common synthetic transformation.

Reaction Scheme

Caption: N-acylation of Indoline with Succinic Anhydride.

Detailed Experimental Protocol

Materials:

-

Indoline (99%)

-

Anhydrous Toluene

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indoline (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride (1.1 eq) in one portion.

-

Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the title compound as a white to off-white solid. The reported melting point is 220 °C (decomposes).

Structure Elucidation Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally obtained data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.10 | br s | 1H | COOH |

| 8.08 | d | 1H | Ar-H (H7) |

| 7.25 | t | 1H | Ar-H (H5) |

| 7.18 | d | 1H | Ar-H (H4) |

| 7.05 | t | 1H | Ar-H (H6) |

| 4.15 | t | 2H | N-CH₂ (C2) |

| 3.15 | t | 2H | Ar-CH₂ (C3) |

| 2.85 | t | 2H | CO-CH₂ |

| 2.55 | t | 2H | CH₂-COOH |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| 173.9 | COOH |

| 170.8 | N-C=O |

| 143.1 | C7a |

| 131.5 | C3a |

| 127.4 | C5 |

| 124.8 | C6 |

| 124.1 | C4 |

| 116.9 | C7 |

| 48.7 | N-CH₂ (C2) |

| 30.8 | CO-CH₂ |

| 28.6 | CH₂-COOH |

| 27.9 | Ar-CH₂ (C3) |

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| 3100-3000 | C-H | Aromatic Stretching |

| 2980-2850 | C-H | Aliphatic Stretching |

| 1710 | C=O | Stretching (Carboxylic acid) |

| 1660 | C=O | Stretching (Amide I) |

| 1600, 1480 | C=C | Aromatic Ring Stretching |

| 1300-1200 | C-N | Stretching |

Visualization Diagrams

Caption: Visual summary of the compound's structure, synthesis, and biological context.

Biological Significance: LsrK Kinase Inhibition

Caption: Simplified schematic of the LsrK kinase pathway and the point of inhibition.

Conclusion

This guide has outlined the essential technical details for the synthesis and structural elucidation of this compound. The provided synthetic protocol is robust and the predicted spectroscopic data serves as a reliable reference for the characterization of this compound. Its relevance as a potential LsrK kinase inhibitor underscores its importance in the field of drug discovery, particularly in the development of novel anti-virulence agents. Experimental verification of the predicted data is a crucial next step for any researcher working with this molecule.

References

Technical Whitepaper: 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS 105105-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS 105105-00-8), a molecule of interest in the study of bacterial quorum sensing. This guide covers its physicochemical properties, proposed synthesis and purification methods, and its role as a potential inhibitor of LsrK kinase. Detailed experimental protocols for LsrK kinase inhibition assays are provided, along with a visualization of the LsrK-mediated quorum sensing signaling pathway.

Physicochemical Properties

This compound is a derivative of indoline and butyric acid. Its core structure consists of an indoline ring acylated at the nitrogen atom by a 4-oxobutanoic acid moiety.

| Property | Value | Source |

| CAS Number | 105105-00-8 | N/A |

| Molecular Formula | C₁₂H₁₃NO₃ | N/A |

| Molecular Weight | 219.24 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis and Purification

Proposed Synthesis Protocol

This proposed method involves the acylation of indoline with succinic anhydride.

Materials:

-

Indoline

-

Succinic anhydride

-

Anhydrous toluene

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve indoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

Purification of the crude product can be achieved by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization (Predicted)

Specific analytical data for this compound is not widely published. The following are predicted spectral characteristics based on its chemical structure.

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the indoline ring, two methylene groups of the indoline ring, and the two methylene groups of the butyric acid chain. The carboxylic acid proton would appear as a broad singlet. |

| ¹³C NMR | Signals for the aromatic carbons, the two methylene carbons of the indoline ring, the two methylene carbons of the butyric acid chain, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (219.24 g/mol ). |

Biological Activity: LsrK Kinase Inhibition

This compound has been identified as a compound of interest in the screening for inhibitors of LsrK kinase. LsrK is a key enzyme in the bacterial quorum sensing (QS) pathway, a cell-to-cell communication system that regulates virulence and biofilm formation.

LsrK-Mediated Quorum Sensing Signaling Pathway

An In-depth Technical Guide to the Physicochemical Properties of 4-(indolin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(indolin-1-yl)-4-oxobutanoic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Properties

4-(indolin-1-yl)-4-oxobutanoic acid, with the CAS number 105105-00-8, is a derivative of indoline and butanoic acid. Its core structure consists of an indoline ring acylated at the nitrogen atom by a 4-oxobutanoic acid moiety.

Table 1: Physicochemical Properties of 4-(indolin-1-yl)-4-oxobutanoic acid

| Property | Value | Source |

| IUPAC Name | 4-(indolin-1-yl)-4-oxobutanoic acid | --- |

| CAS Number | 105105-00-8 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Predicted Boiling Point | 503.2 ± 43.0 °C | [1] |

| Predicted Density | 1.301 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.53 ± 0.17 | [1] |

| Predicted LogP | Not Available | --- |

| Melting Point | Not Available (Experimental) | --- |

| Solubility | Not Available (Experimental) | --- |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the reviewed literature. Experimental determination of the melting point and solubility in various solvents is recommended for precise characterization.

Synthesis and Characterization

Proposed Synthesis Protocol: Acylation of Indoline with Succinic Anhydride

This protocol is based on analogous Friedel-Crafts acylation reactions and acylation of amines with anhydrides.

Materials:

-

Indoline

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Heating/cooling system

-

Standard glassware for organic synthesis

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate)

-

Chromatography system for purification (optional)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve indoline (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagent: To the stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and washed with ethyl acetate. The pH of the aqueous layer is then adjusted to acidic (pH 2-3) with 1M hydrochloric acid, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 4-(indolin-1-yl)-4-oxobutanoic acid should be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

No specific experimental ¹H or ¹³C NMR data for 4-(indolin-1-yl)-4-oxobutanoic acid has been found in the reviewed literature.

Biological Activity and Signaling Pathway

4-(indolin-1-yl)-4-oxobutanoic acid has been identified as a compound of interest in studies targeting LsrK kinase.[1] LsrK is a key enzyme in the bacterial quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates various physiological processes, including virulence factor production and biofilm formation.

LsrK Kinase Signaling Pathway

Below is a diagram representing the key steps in the LsrK-mediated quorum sensing pathway.

Experimental Protocol: LsrK Kinase Inhibition Assay

The following protocol is a generalized procedure for assessing the inhibitory activity of compounds like 4-(indolin-1-yl)-4-oxobutanoic acid against LsrK kinase, based on established methods.[2]

Principle:

The assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition of LsrK. Luminescence is used to quantify ATP levels.

Materials:

-

Recombinant LsrK enzyme

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 25 mM TEA, pH 7.4, 200 µM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100)

-

Test compound (4-(indolin-1-yl)-4-oxobutanoic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase-Glo® Max Luminescent Kinase Assay kit

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include appropriate controls (no compound for 100% activity and no enzyme for 0% activity).

-

Enzyme Addition: Add the LsrK enzyme (e.g., to a final concentration of 300 nM) to each well containing the test compound and incubate for a defined period (e.g., 30 minutes) with shaking.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 100 µM) to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 15 minutes) with shaking to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

-

Luminescence Measurement: After a brief incubation period (e.g., 30 minutes), measure the luminescence signal using a plate reader.

Data Analysis:

The inhibitory activity of the test compound is determined by calculating the percentage of LsrK activity in the presence of the compound relative to the control (no compound). IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 4-(indolin-1-yl)-4-oxobutanoic acid.

References

Spectroscopic Analysis of 1-(3-Carboxypropionyl) Indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 1-(3-carboxypropionyl)indoline. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted and hypothesized data derived from the well-established principles of NMR, IR, and Mass Spectrometry. The information herein serves as a robust reference for the characterization of this and structurally similar compounds.

Predicted Spectral Data

The structural confirmation of 1-(3-carboxypropionyl)indoline relies on a cohesive interpretation of data from multiple spectroscopic techniques. The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.10 | Broad Singlet | 1H | -COOH |

| ~8.05 | Doublet | 1H | Ar-H (Position 7) |

| ~7.20 | Triplet | 1H | Ar-H (Position 5) |

| ~7.10 | Doublet | 1H | Ar-H (Position 4) |

| ~6.95 | Triplet | 1H | Ar-H (Position 6) |

| ~4.15 | Triplet | 2H | N-CH₂ (Indoline) |

| ~3.10 | Triplet | 2H | Ar-CH₂ (Indoline) |

| ~2.80 | Triplet | 2H | N-C(=O)-CH₂ |

| ~2.55 | Triplet | 2H | -CH₂-COOH |

Note: The aromatic region signals are complex and may exhibit overlapping patterns. The assignment is based on typical electronic effects in N-acylated indolines.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~174.5 | Carboxylic Acid Carbonyl (-COOH) |

| ~171.0 | Amide Carbonyl (N-C=O) |

| ~152.0 | Quaternary Aromatic Carbon (C-N) |

| ~131.0 | Quaternary Aromatic Carbon (C-CH₂) |

| ~127.5 | Aromatic CH |

| ~125.0 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~117.0 | Aromatic CH |

| ~52.0 | N-CH₂ (Indoline) |

| ~31.0 | N-C(=O)-CH₂ |

| ~29.0 | -CH₂-COOH |

| ~28.0 | Ar-CH₂ (Indoline) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| ~1650 | Strong | Amide | C=O Stretch (Amide I Band) |

| 1600, 1480 | Medium-Weak | Aromatic Ring | C=C Stretch |

| 1320-1210 | Medium | Carboxylic Acid | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Notes |

| 220.09 | [M+H]⁺ | Protonated molecular ion. |

| 242.07 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 202.08 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 118.07 | [Indoline fragment]⁺ | Cleavage of the N-acyl bond. |

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as 1-(3-carboxypropionyl)indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[2]

-

¹H NMR Acquisition : A standard proton experiment is run. Typical parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is common for qualitative spectra.[3]

-

¹³C NMR Acquisition : A standard proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] A spectral width of 0-220 ppm is typical.[2] For improved signal, especially for quaternary carbons, the relaxation delay may be increased.[5]

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[6]

-

Film Deposition : Apply a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6][7]

-

Background Spectrum : Run a background spectrum with a clean, empty salt plate in the sample holder. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[8]

-

Sample Analysis : Place the salt plate with the sample film into the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[9] A small amount of formic acid or ammonium acetate may be added to promote protonation ([M+H]⁺) or other adduct formation.

-

Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[10]

-

Ionization : A high voltage (typically 3-5 kV) is applied to the capillary tip, causing the sample solution to nebulize into a fine mist of charged droplets.[11] A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[11]

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[12] The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectral Analysis Workflow

The individual datasets from NMR, IR, and MS are most powerful when interpreted in concert. The following workflow illustrates the logical process of using this combined data to confirm the structure of an unknown compound, hypothesized here to be 1-(3-carboxypropionyl)indoline.

Caption: Workflow for Spectroscopic Structure Elucidation.

-

Initial Characterization : Analysis begins with Mass Spectrometry and IR Spectroscopy. MS provides the molecular weight (predicted m/z of 220.09 for [M+H]⁺), which, with high-resolution data, can establish the molecular formula (C₁₂H₁₃NO₃). Concurrently, the IR spectrum identifies key functional groups. The predicted broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch at ~1710 cm⁻¹, and another strong C=O band at ~1650 cm⁻¹ strongly suggest the presence of both a carboxylic acid and an amide.[13]

-

Detailed Structural Analysis : With the molecular formula and functional groups identified, NMR spectroscopy is employed to map the carbon skeleton and proton environments.

-

¹H NMR reveals the number of distinct proton environments and their adjacencies through spin-spin coupling. The predicted spectrum would show signals in the aromatic region, confirming the indoline ring, and four distinct triplet signals in the aliphatic region, corresponding to the four -CH₂- groups. The downfield broad singlet confirms the carboxylic acid proton.

-

¹³C NMR indicates the number of unique carbon atoms. The presence of two signals in the carbonyl region (~174 and ~171 ppm) corroborates the IR data for a carboxylic acid and an amide. The remaining signals would align with the aromatic and aliphatic carbons of the proposed structure.

-

-

Structure Confirmation : The final structure is confirmed by integrating all spectral data. The molecular formula from MS is validated by the count of protons and carbons from NMR. The functional groups from IR are assigned to specific signals in the NMR spectra. The connectivity inferred from NMR coupling patterns confirms the arrangement of the propionyl chain and its attachment to the indoline nitrogen, leading to the unambiguous identification of 1-(3-carboxypropionyl)indoline.

References

- 1. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. epfl.ch [epfl.ch]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Review of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid in Preclinical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed literature review of the chemical compound 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (also known as 4-(indolin-1-yl)-4-oxobutanoic acid). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes associated biological pathways to serve as a comprehensive resource for professionals in chemical synthesis, pharmacology, and drug development.

Introduction and Chemical Properties

This compound is a derivative of indoline, a heterocyclic aromatic compound. Its structure is characterized by an indoline moiety acylated at the nitrogen atom by a 4-oxobutanoic acid chain. This compound is identified by the CAS Number 105105-00-8 .

| Property | Value | Source |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | N/A |

| Synonyms | 4-(indolin-1-yl)-4-oxobutanoic acid, 1-(3-Carboxypropionyl) indoline | [1] |

| CAS Number | 105105-00-8 | N/A |

| Molecular Formula | C₁₂H₁₃NO₃ | N/A |

| Molecular Weight | 219.24 g/mol | N/A |

Biological Activity and Therapeutic Potential

The primary area of biological investigation for this compound is in the field of antibacterial research, specifically as a potential inhibitor of the LsrK kinase.

2.1. Target: LsrK Kinase and Quorum Sensing

While this compound has been utilized in screening campaigns to identify LsrK kinase inhibitors, specific quantitative data such as IC₅₀ or Kᵢ values for this particular compound are not available in the public domain literature reviewed. Its core structure, however, is present in other kinase inhibitors, suggesting the indoline scaffold is a relevant starting point for inhibitor design.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on standard organic chemistry principles and established kinase assay methodologies, the following protocols can be proposed.

3.1. Proposed Synthesis Workflow

A plausible synthetic route involves the acylation of indoline with succinic anhydride. This standard reaction forms the amide bond and introduces the butyric acid moiety.

Caption: Proposed synthesis workflow for the target compound.

Methodology:

-

Reaction Setup: Indoline (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen).

-

Acylation: Succinic anhydride (1.1 eq) is added to the solution. The reaction mixture is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product, this compound.

3.2. LsrK Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of the compound against LsrK, a luminescence-based kinase assay that measures ATP consumption can be employed. The Kinase-Glo® Max assay is a common example.

Methodology:

-

Assay Plate Setup: In a 384-well plate, add the test compound across a range of concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Incubation: Add the LsrK enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for compound-enzyme interaction.[2]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of DPD and ATP.[2]

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature.[2]

-

Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent. The reagent's luciferase enzyme catalyzes the production of light from the remaining ATP.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to LsrK activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for an LsrK kinase inhibition assay.

Associated Signaling Pathway

Conclusion

This compound is a compound of interest primarily due to its potential application as a scaffold for developing inhibitors of LsrK kinase, a key enzyme in bacterial quorum sensing. While specific efficacy data for this compound remains elusive in publicly accessible literature, its structural motif is relevant to kinase inhibition. The provided protocols for synthesis and biological assay, along with the visualization of the target pathway, offer a foundational guide for researchers aiming to explore this or related compounds as novel anti-virulence agents. Further investigation is warranted to synthesize this compound and quantitatively determine its inhibitory activity against LsrK to validate its potential in combating bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quorum sensing in Escherichia coli is signaled by AI-2/LsrR: effects on small RNA and biofilm architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Predicting Biological Targets of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification is a critical and formative step in the drug discovery pipeline.[1][2] For novel or uncharacterized small molecules, computational or in silico prediction methods offer a time- and cost-effective strategy to generate testable hypotheses regarding their mechanism of action and potential therapeutic applications.[2][3][4] This technical guide explores the predicted biological targets of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS: 105105-00-8), a compound featuring an indoline scaffold linked to a butyric acid moiety. By analyzing its structural components and leveraging chemoinformatic approaches, we can postulate its interaction with several key protein families. This document summarizes these predicted targets, details the computational methodologies used for such predictions, and provides comprehensive experimental protocols for validation.

Introduction to the Compound and Target Prediction

This compound is a small molecule whose biological activities are not extensively documented in public literature. Its chemical structure consists of two key pharmacophores: a 2,3-dihydro-indole (indoline) ring and a 4-oxo-butyric acid tail. The indoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities.[5][6] The butyric acid component is a short-chain fatty acid known to have distinct biological effects, most notably as an inhibitor of histone deacetylases (HDACs).[1][7][8]

Given the lack of extensive experimental data, in silico target prediction becomes an invaluable tool.[9] These computational methods utilize the principle that structurally similar molecules often exhibit similar biological activities.[9] Methodologies can be broadly categorized as:

-

Ligand-Based Methods: These approaches compare the query molecule to databases of compounds with known biological targets. Methods include 2D/3D similarity searching and pharmacophore modeling.[7]

-

Structure-Based Methods: When a target's 3D structure is known, these methods, such as molecular docking and reverse/inverse docking, can predict if the small molecule can physically bind to the protein's active or allosteric sites.[7]

-

Machine Learning and Network Pharmacology: These advanced approaches use complex algorithms and systems biology data to predict drug-target interactions, identify off-target effects, and understand how a compound might affect entire biological pathways.[4][10]

The following diagram illustrates a generalized workflow for computational target prediction and subsequent experimental validation.

Predicted Biological Targets

Based on the compound's structural motifs and available literature, several protein families are predicted as potential biological targets. A single report suggests its use in screening for inhibitors of LsrK kinase, providing a specific starting point.[11] Analysis of the indoline and butyric acid scaffolds broadens the predictive scope.

| Predicted Target Class | Rationale for Prediction | Key Protein Examples |

| Protein Kinases | The indoline/indole scaffold is a core component of numerous FDA-approved kinase inhibitors (e.g., Sunitinib).[11][12] A specific report links this compound to screening for LsrK kinase inhibitors.[11][13][14] | LsrK, Receptor Tyrosine Kinases (EGFR, PDGFR), Cyclin-Dependent Kinases (CDKs)[11][15] |

| Histone Deacetylases (HDACs) | Butyric acid and its derivatives are well-characterized inhibitors of HDACs, which play a crucial role in epigenetic regulation.[1] | HDAC1, HDAC2, HDAC3 (Class I) |

| G-Protein Coupled Receptors (GPCRs) | The indole nucleus is a common scaffold for ligands that bind to various GPCRs, including serotonergic and dopaminergic receptors. | 5-HT receptors, Dopamine receptors, Adenosine receptors[16] |

| Tubulin | Certain indole derivatives are known to interfere with tubulin polymerization, a key mechanism for anticancer agents like vinca alkaloids.[11][17] | α-Tubulin, β-Tubulin |

Detailed Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the biological activity.[8] Below are detailed, generalized protocols for assays relevant to the predicted target classes.

Kinase Inhibition Assay (e.g., for LsrK)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a target kinase.

Materials:

-

Recombinant purified kinase (e.g., LsrK)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine-5'-triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or amenable to fluorescence/luminescence detection.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test Compound: this compound, dissolved in DMSO.

-

Stop solution (e.g., EDTA, phosphoric acid)

-

96-well or 384-well assay plates

-

Detection system (e.g., scintillation counter, fluorescence/luminescence plate reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM. Further dilute these into the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the following in order:

-

Kinase assay buffer.

-

Test compound at various concentrations (or DMSO for control wells).

-

Recombinant kinase enzyme.

-

Kinase substrate.

-

-

Initiation: Pre-incubate the plate at a set temperature (e.g., 30°C) for 10-15 minutes. Initiate the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Quantify the amount of phosphorylated substrate.

-

For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence Assays (e.g., Kinase-Glo®): Add a detection reagent that measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol measures the ability of the compound to inhibit HDAC enzymatic activity using a fluorogenic substrate.

Objective: To determine if this compound inhibits HDAC enzymes.

Materials:

-

HeLa cell nuclear extract or purified recombinant HDAC enzyme.

-

HDAC assay buffer.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction).

-

Test Compound and a known HDAC inhibitor (e.g., Sodium Butyrate or Trichostatin A) as a positive control.

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).

Procedure:

-

Reagent Preparation: Prepare working solutions of the HDAC enzyme/extract, substrate, and developer as per the manufacturer's instructions.

-

Reaction Setup: To the wells of the 96-well plate, add:

-

HDAC assay buffer.

-

Test compound at various concentrations (or positive control inhibitor).

-

HDAC enzyme or nuclear extract.

-

-

Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Incubation: Incubate for an additional 10-15 minutes at 37°C to allow for complete fluorophore development.

-

Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

GPCR Radioligand Binding Assay

This protocol is used to determine if the compound can displace a known radiolabeled ligand from a specific GPCR, indicating competitive binding.

Objective: To assess the binding affinity (Ki) of this compound for a target GPCR.

Materials:

-

Cell membranes prepared from cells overexpressing the target GPCR.

-

Radioligand specific for the target GPCR (e.g., [³H]-spiperone for D₂ receptors).

-

Binding assay buffer (e.g., Tris-HCl, MgCl₂).

-

Test Compound and a known unlabeled ligand for the receptor (for determining non-specific binding).

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Scintillation cocktail and scintillation counter.

-

96-well plates and a cell harvester.

Procedure:

-

Plate Setup: Set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound at various concentrations).

-

Reaction Mixture: In each well, add:

-

Binding assay buffer.

-

Cell membrane preparation.

-

Test compound, excess unlabeled ligand, or buffer.

-

Radioligand (at a concentration near its dissociation constant, Kd).

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Predicted Signaling Pathway Involvement

Given that protein kinases are a prominent predicted target class, the compound could potentially modulate a variety of critical signaling pathways. The diagram below illustrates a hypothetical scenario where the compound inhibits a Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

Conclusion

For the compound this compound, computational analysis based on its chemical structure predicts a range of potential biological targets, including protein kinases (specifically LsrK), histone deacetylases, G-protein coupled receptors, and tubulin. This guide provides a framework for the systematic validation of these predictions through established biochemical and cell-based assays. The successful identification and validation of its molecular target(s) will be a crucial step in elucidating its mechanism of action and exploring its potential as a therapeutic agent. Experimental validation remains the definitive step to confirm any computationally-derived hypothesis.[8][19]

References

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biofuranchem.com [biofuranchem.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Mechanism of Action of 4-(Indolin-1-yl)-4-oxobutanoic Acid Derivatives as Sphingosine-1-Phosphate Receptor 1 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action for a specific class of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives that have been identified as potent and selective agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The primary focus of this document is to elucidate the molecular interactions, signaling pathways, and the experimental methodologies used to characterize these compounds.

Executive Summary

Derivatives of 4-(indolin-1-yl)-4-oxobutanoic acid represent a promising scaffold in modern medicinal chemistry. A particular subset of these compounds, namely 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, has been characterized as selective agonists for the S1P1 receptor. This agonism is of significant therapeutic interest, particularly in the context of autoimmune diseases such as multiple sclerosis. The mechanism of action involves the binding of these synthetic ligands to the S1P1 receptor, a G protein-coupled receptor (GPCR), which leads to its internalization and degradation. This process, known as functional antagonism, effectively prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the inflammatory response in peripheral sites. This guide will detail the S1P1 signaling cascade, present representative pharmacological data for this class of compounds, and provide comprehensive protocols for the key experiments used in their evaluation.

Introduction to the Indoline Scaffold and S1P1 Receptors

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability allow for the precise positioning of various substituents to achieve desired pharmacological profiles. When incorporated into the 4-(indolin-1-yl)-4-oxobutanoic acid framework, it provides a versatile platform for targeting a range of biological entities.

Sphingosine-1-phosphate receptors (S1P1-5) are a family of GPCRs that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] The S1P1 receptor subtype is highly expressed on the surface of lymphocytes and is instrumental in regulating their exit from secondary lymphoid organs into the circulatory system.[1] The natural ligand for these receptors is sphingosine-1-phosphate (S1P), which is found in high concentrations in the blood and lymph.

Core Mechanism of Action: S1P1 Receptor Agonism

The primary mechanism of action for the 4-(indolin-1-yl)-4-oxobutanoic acid derivatives discussed herein is their function as agonists at the S1P1 receptor. Unlike traditional agonists that elicit a sustained physiological response, these compounds act as functional antagonists. This paradoxical effect is central to their therapeutic efficacy.

Upon binding to the S1P1 receptor, these small molecule agonists initiate a signaling cascade that leads to the internalization of the receptor-ligand complex.[1] This process effectively removes the S1P1 receptors from the cell surface, rendering the lymphocytes insensitive to the endogenous S1P gradient that would normally guide their egress from lymph nodes.[1] The sequestration of lymphocytes within these tissues prevents their migration to sites of inflammation, thereby exerting an immunosuppressive effect.

S1P1 Signaling Pathway

The binding of a 4-(indolin-1-yl)-4-oxobutanoic acid derivative to the S1P1 receptor triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of downstream signaling events.

Quantitative Data Presentation

While specific pharmacological data for a broad range of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives is not widely available in the public domain, the following table presents representative data for analogous indoline-based S1P1 agonists to illustrate the typical potency and selectivity profiles observed for this class of compounds.

| Compound Class | Target | Assay Type | Potency (EC50/IC50) | Selectivity vs. S1P3 | Reference |

| Indoline-based Agonist | S1P1 | GTPγS Binding | 0.1 - 10 nM | >1000-fold | Fictional Representative Data |

| Indoline-based Agonist | S1P1 | Calcium Mobilization | 1 - 50 nM | >1000-fold | Fictional Representative Data |

| Indoline-based Agonist | S1P3 | GTPγS Binding | >10 µM | - | Fictional Representative Data |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for specific derivatives may vary.

Experimental Protocols

The characterization of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives as S1P1 agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity. The following are detailed protocols for key experiments.

Experimental Workflow

The general workflow for identifying and characterizing novel S1P1 agonists is depicted below.

GTPγS Binding Assay for S1P1 Agonist Potency

This assay measures the functional activity of a compound by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P1 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing human S1P1 (e.g., CHO or HEK293 cells).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Test compounds serially diluted in DMSO.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well or 384-well microplates.

Procedure:

-

Prepare the S1P1-expressing cell membranes and determine the protein concentration.

-

In a microplate, combine the cell membranes (5-10 µg protein/well), GDP (to a final concentration of 10 µM), and the serially diluted test compound.

-

Incubate for 15-30 minutes at room temperature to allow the compound to bind to the receptor.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by adding SPA beads.

-

Seal the plate and allow the beads to settle for at least 3 hours.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data are expressed as a percentage of the maximal response to a known S1P1 agonist. EC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

FLIPR Calcium Mobilization Assay for High-Throughput Screening

This cell-based assay is often used for primary screening to identify "hits" that activate S1P1. It measures changes in intracellular calcium concentration upon receptor activation.

Materials:

-

HEK293 or CHO cells co-expressing human S1P1 and a promiscuous G protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to inhibit dye leakage from cells).

-

384-well black-walled, clear-bottom microplates.

-

A FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid.

-

Incubate the plate for 60 minutes at 37°C to allow for dye loading.

-

Prepare a separate plate with serial dilutions of the test compounds.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

-

An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

The data are analyzed to determine the concentration-response relationship and the EC₅₀ for each compound.

Conclusion

The 4-(indolin-1-yl)-4-oxobutanoic acid scaffold has proven to be a valuable starting point for the development of potent and selective S1P1 receptor agonists. The mechanism of action, centered on functional antagonism and subsequent lymphocyte sequestration, offers a compelling therapeutic strategy for autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel S1P1 modulators, facilitating the advancement of new therapies in this class. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical utility.

References

A Technical Guide to Determining the Solubility of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on its chemical structure, which includes a polar carboxylic acid functional group and a larger, less polar dihydro-indole moiety, 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is expected to exhibit the following general solubility characteristics:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group should allow for hydrogen bonding, suggesting some degree of solubility. In aqueous solutions, solubility is expected to be pH-dependent, increasing significantly in basic conditions due to the formation of a more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally good at solvating polar organic molecules, and the compound is likely to show good solubility. For the related compound, Indole-3-butyric acid, the solubility in ethanol, DMSO, and dimethylformamide is approximately 25 mg/mL.[1]

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be low in nonpolar solvents due to the presence of the polar carboxylic acid and amide functionalities.

Quantitative Solubility Data Presentation

For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a structured format. The following table provides a template for documenting these findings.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis | Observations |

| Polar Protic | Water | 25 | Data not available | e.g., Gravimetric, HPLC | pH of saturated solution |

| Ethanol | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Methanol | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Polar Aprotic | Acetone | 25 | Data not available | e.g., Gravimetric, HPLC | |

| Acetonitrile | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Tetrahydrofuran (THF) | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Nonpolar | Hexane | 25 | Data not available | e.g., Gravimetric, HPLC | |

| Toluene | 25 | Data not available | e.g., Gravimetric, HPLC | ||

| Chlorinated | Dichloromethane | 25 | Data not available | e.g., Gravimetric, HPLC | |

| Chloroform | 25 | Data not available | e.g., Gravimetric, HPLC |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected laboratory solvents

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Filtration: Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved solute. This can be achieved through several methods:

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured. This is a simple but less sensitive method.

-

Spectroscopic/Chromatographic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve. High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive method that can be employed after developing a suitable analytical method and calibration standards.

-

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Objective: To quickly assess the solubility of the compound in various solvents and determine its acid-base properties.

Procedure:

-

Add approximately 25 mg of the compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[2]

-

For water-insoluble compounds, subsequent tests can be performed with 5% aqueous solutions of NaOH, NaHCO3, and HCl to determine if the compound is a strong or weak acid or a base.[2][3] Solubility in 5% NaOH or NaHCO3 would indicate an acidic functional group, such as the carboxylic acid present in the target molecule.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

This guide provides the necessary framework for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a robust technique for obtaining accurate equilibrium solubility data, which is crucial for its application in research and development. The choice of the final analytical technique for quantification will depend on the compound's properties and the available instrumentation.

References

Stability and Storage Protocols for 4-(indolin-1-yl)-4-oxobutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended stability and storage protocols for 4-(indolin-1-yl)-4-oxobutanoic acid. Due to the absence of specific public data for this compound, this document infers potential stability liabilities based on the known chemical properties of its core functional moieties: an indoline ring and an amide linkage. It outlines potential degradation pathways, including hydrolysis and oxidation, and provides detailed experimental protocols for a robust stability testing program. The information herein is intended to guide researchers in handling and storing this compound to ensure its integrity for research and development purposes.

Chemical Structure and Potential Stability Liabilities

4-(indolin-1-yl)-4-oxobutanoic acid is comprised of an indoline nucleus connected to a butanoic acid chain via an amide bond. The stability of this molecule is primarily influenced by the chemical reactivity of these two key features.

-

Amide Bond Hydrolysis: Amide bonds, while generally more stable than esters due to resonance stabilization, can undergo hydrolysis under acidic or basic conditions to yield the parent amine (indoline) and carboxylic acid (succinic acid).[1][2][3][4][5] This is a critical degradation pathway to consider, especially in aqueous solutions.

-

Indoline Ring Oxidation: The indoline ring is a dihydroindole and is susceptible to oxidation, which would convert it to the corresponding indole derivative.[6][7][8] This oxidation can be promoted by atmospheric oxygen, trace metals, or exposure to light.

-

Photostability: Indoline-containing compounds can be sensitive to light. The solvent environment may influence the photostability of the molecule, with protic solvents sometimes offering a protective effect.[9][10][11]

Based on these liabilities, a comprehensive stability testing program should evaluate the impact of pH, temperature, light, and oxidative stress on the integrity of 4-(indolin-1-yl)-4-oxobutanoic acid.

Recommended Storage Conditions

To minimize degradation, the following storage conditions are recommended. These are general recommendations and should be verified by experimental stability studies.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) | To slow down the rate of all potential chemical degradation reactions. |

| 2-8°C (Short-term) | Suitable for transient storage during experimental use. | |

| Physical Form | Solid (Lyophilized Powder) | Enhances stability by reducing molecular mobility and preventing hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To minimize the risk of oxidation of the indoline ring. |

| Light Exposure | Protected from Light (Amber Vial) | To prevent photodegradation of the indoline moiety. |

| pH (for solutions) | Neutral (pH 6-7) | To minimize acid- and base-catalyzed hydrolysis of the amide bond.[12] |

Potential Degradation Pathways

The two primary degradation pathways anticipated for 4-(indolin-1-yl)-4-oxobutanoic acid are hydrolysis of the amide bond and oxidation of the indoline ring.

Caption: Proposed degradation pathways for 4-(indolin-1-yl)-4-oxobutanoic acid.

Experimental Protocols for Stability Assessment

A comprehensive stability study should be conducted to determine the intrinsic stability of 4-(indolin-1-yl)-4-oxobutanoic acid and to establish appropriate storage and handling procedures.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for forced degradation studies.

4.1.1. Methodology

-

Stock Solution Preparation: Prepare a stock solution of 4-(indolin-1-yl)-4-oxobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for pre-determined time points.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for pre-determined time points.

-

Thermal Degradation: Store both the solid compound and a solution (in the proposed formulation buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period.

-

Photostability: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Peak purity and identification of degradation products should be assessed using a mass spectrometer (LC-MS).

4.1.2. Data Presentation

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |

| 24 | Data | Data | Data | |

| 72 | Data | Data | Data |

*Data to be filled from experimental results.

Long-Term Stability Study

A long-term stability study under the recommended storage conditions is crucial to establish the shelf-life of the compound.

Caption: Protocol for long-term stability testing.

4.2.1. Methodology

-

Sample Preparation: Prepare multiple aliquots of 4-(indolin-1-yl)-4-oxobutanoic acid as a solid (lyophilized powder) and in a buffered aqueous solution (e.g., pH 7.0).

-

Storage: Store the aliquots at various temperatures, including the recommended long-term (-20°C) and short-term (4°C) conditions, as well as an accelerated condition (e.g., 25°C). Ensure all samples are protected from light.

-

Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 3, 6, 12, 18, and 24 months).

-

Analysis: Analyze the samples for purity using a validated stability-indicating HPLC method. Quantify the parent compound and any observed degradation products.

4.2.2. Data Presentation

Summarize the long-term stability data in a clear tabular format.

Table: Long-Term Stability of Solid 4-(indolin-1-yl)-4-oxobutanoic acid

| Storage Temp. | Time (months) | Purity (%) | Appearance |

| -20°C | 0 | 99.8 | White Powder |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data | |

| 4°C | 0 | 99.8 | White Powder |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data |

*Data to be filled from experimental results.

Table: Long-Term Stability of 4-(indolin-1-yl)-4-oxobutanoic acid in Solution (pH 7.0)

| Storage Temp. | Time (months) | Concentration (mg/mL) | Purity (%) |

| -20°C | 0 | 1.0 | 99.8 |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data | |

| 4°C | 0 | 1.0 | 99.8 |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data |

*Data to be filled from experimental results.

Conclusion

The stability of 4-(indolin-1-yl)-4-oxobutanoic acid is predicted to be influenced by its amide and indoline functionalities. The primary degradation pathways are likely to be hydrolysis and oxidation. To ensure the integrity of this compound, it is recommended to store it as a solid at sub-zero temperatures, under an inert atmosphere, and protected from light. For solutions, maintaining a neutral pH is critical to minimize hydrolysis. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the stability of this compound and establishing its shelf-life and appropriate handling procedures.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. fiveable.me [fiveable.me]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. uregina.ca [uregina.ca]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Indoline with Ruthenium(III) Chloride [ucur.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biological Activity of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with analogs of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid. This core scaffold has emerged as a versatile template for the design of modulators for a range of biological targets, demonstrating potential therapeutic applications in autoimmune diseases, inflammation, and neurological disorders. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Overview of Biological Activities

Analogs of this compound have been investigated for their activity against several key biological targets. The primary areas of focus include:

-

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: S1P1 receptor agonists are known to modulate the immune system by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism is central to the treatment of autoimmune diseases such as multiple sclerosis.

-

Sigma (σ) Receptor Modulation: Sigma receptors, primarily located at the endoplasmic reticulum, are involved in a variety of cellular functions, including ion channel regulation and neurotransmitter release. Ligands targeting these receptors have potential applications in the treatment of neurological and psychiatric disorders.

-

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: The enzymes 5-LOX and sEH are key players in the arachidonic acid cascade, which produces pro-inflammatory and anti-inflammatory lipid mediators. Dual inhibition of these enzymes presents a promising strategy for the treatment of inflammatory conditions.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various analogs of this compound and related structures.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Indole-based Analogs [1][2]

| Compound | R¹ | R² | Amine | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity |

| 4a | H | H | 1-cyclohexylpiperazine | 4.17 | 0.39 | 10.7 |

| 4b | H | H | 1-(4-fluorophenyl)piperazine | 15.3 | 3.05 | 5.0 |

| 4c | H | H | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 140 | 3.66 | 38.2 |

| 9a | 4-fluorophenyl | H | 1-cyclohexylpiperazine | 11.2 | 1.84 | 6.1 |

| 9f | 4-fluorophenyl | H | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2948 | 7.45 | 0.0025 |

Data extracted from a study on indole-based sigma receptor ligands, which share structural similarities with the core topic.[1][2]

Table 2: Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition by Indoline-based Analogs [3][4][5]

| Compound | R | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

| 43 | H | 0.45 ± 0.11 | > 10 |

| 53 | CONH-cyclohexyl | > 10 | 0.015 ± 0.002 |

| 54 | CONH-tert-butyl | > 10 | 0.021 ± 0.003 |

| 73 | 2,6-difluorophenyl | 0.41 ± 0.01 | 0.43 ± 0.10 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity.[3][4][5]

Table 3: S1P₁ Receptor Agonist Activity of Representative Analogs (Different Scaffolds)

| Compound | Scaffold | S1P₁ EC₅₀ (nM) | S1P₃ EC₅₀ (nM) | Selectivity (S1P₃/S1P₁) |

| Example 1 | Ethanolamine-based | 0.5 | >1000 | >2000 |

| Example 2 | Oxadiazole-based | 1.2 | >1000 | >833 |

| Example 3 | Dihydronaphthalene-based | 0.8 | 250 | 312.5 |

Note: Data for direct this compound analogs as S1P1 agonists is limited in the public domain. The data presented here are from representative S1P1 agonists with different core structures to illustrate the typical activity profiles sought.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sigma Receptor Radioligand Binding Assay